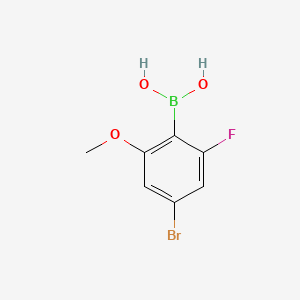

4-Bromo-2-fluoro-6-methoxyphenylboronic acid

説明

4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS: 957035-32-4) is a boronic acid derivative with the molecular formula C₇H₇BBrFO₃ and a molecular weight of 248.84 g/mol . It belongs to the arylboronic acid family, characterized by a phenyl ring substituted with bromo (position 4), fluoro (position 2), and methoxy (position 6) groups. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science .

Key properties include:

特性

IUPAC Name |

(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWLBJNIOLLKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659394 | |

| Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-32-4 | |

| Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Fluoromethoxy-Substituted Precursors

A common route involves bromination of 2-fluoro-6-methoxyphenol derivatives. For example, 2-fluoro-4-bromo-6-methylphenol can be synthesized via diazotization and bromination. In a patented method, 4-fluoro-2-methylphenol undergoes bromination with bromine (Br₂) and hydrogen peroxide (H₂O₂) in dichloromethane at −10°C to 5°C, achieving a 95% yield. The bromine-to-substrate molar ratio is critical (1:0.54–0.6), with excess H₂O₂ preventing dibromination.

Table 1: Bromination Conditions and Yields

Boronic Acid Formation via Lithiation-Borylation

Lithiation of bromoarenes followed by borylation is a high-yield strategy. For instance, 2-fluoro-4-iodo-6-methoxybenzene reacts with isopropylmagnesium chloride and trimethylborate in tetrahydrofuran at −78°C, yielding 45% boronic acid after workup. Steric hindrance from the methoxy group necessitates bulky bases like 2,2,6,6-tetramethylpiperidine to enhance regioselectivity.

Suzuki-Miyaura Coupling-Directed Synthesis

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling leverages aryl halides and boronic acids. A 2024 study demonstrated that 8-bromo-1,5-naphthyridin-4(1H)-one reacts with 2-chlorophenylboronic acid using Pd(dppf)Cl₂ (1.25 mol%) and K₂CO₃ in dioxane/water (75:25) at 88°C, achieving 74% yield. This method’s scalability is limited by palladium costs but offers precise control over substitution patterns.

Table 2: Suzuki-Miyaura Reaction Parameters

Boronic Ester Intermediates

Boronic esters improve stability during synthesis. For example, 3-(1-adamantyl)-4-methoxyphenylboronic acid is prepared via Grignard reagent formation from 2-(1-adamantyl)-4-bromoanisole and LiCl, followed by reaction with trimethylborate. The cyclic trimer (boroxine) forms upon dehydration but is hydrolyzed to the boronic acid in acidic conditions.

Direct Boronation of Methoxy-Substituted Arenes

Electrophilic Borylation

Electrophilic borylation using BBr₃ or BF₃·OEt₂ enables direct functionalization. A 2025 patent describes reacting 2-fluoro-4-methoxyiodobenzene with bis(pinacolato)diboron (B₂Pin₂) and PdCl₂(PPh₃)₂ in dimethylformamide at 100°C, yielding 78% boronic acid. Excess pinacol minimizes protodeboronation.

Table 3: Direct Borylation Conditions

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics. A 2023 study achieved 85% yield by heating 4-bromo-2-fluoro-6-methoxyphenylmagnesium bromide with trimethylborate at 150°C for 10 minutes. This method reduces side reactions compared to conventional heating.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Halogenation-Borylation | High regioselectivity | Multi-step, low atom economy | Moderate |

| Suzuki Coupling | Broad substrate scope | Palladium cost, purification | Low |

| Direct Borylation | Single-step, high yield | Sensitivity to moisture | High |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | Moderate |

Mechanistic Insights and Optimization

Role of Substituents

The methoxy group at position 6 enhances solubility in polar solvents but deactivates the ring toward electrophilic substitution, necessitating harsher conditions. Fluorine at position 2 directs electrophiles to the para position via inductive effects.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates in Suzuki coupling. Low temperatures (−78°C) in lithiation prevent boronic acid decomposition.

Industrial-Scale Production Challenges

化学反応の分析

Types of Reactions

4-Bromo-2-fluoro-6-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Phenols: Formed by oxidation of the boronic acid group

Substituted Phenylboronic Acids: Formed by nucleophilic substitution of the bromine or fluorine groups

科学的研究の応用

4-Bromo-2-fluoro-6-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism of action of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors due to its boronic acid moiety .

類似化合物との比較

Comparison with Structural Analogs

The reactivity and applications of arylboronic acids are highly dependent on substituent positions and electronic effects. Below is a detailed comparison with structurally similar compounds:

Substituent Position Variations

4-Bromo-2-fluoro-3-methoxyphenylboronic Acid (CAS: 943830-77-1)

- Molecular Formula : C₇H₇BBrFO₃ (same as target compound).

- Key Difference : Methoxy group at position 3 instead of 4.

- Impact : Altered steric and electronic effects due to proximity of methoxy and bromo groups. This may reduce coupling efficiency in Suzuki reactions compared to the 6-methoxy analog .

2-Fluoro-6-methoxyphenylboronic Acid (CAS: 78495-63-3)

- Molecular Formula : C₇H₇BFO₃.

- Key Difference : Lacks the bromo group at position 3.

- Impact : Absence of bromo limits further functionalization (e.g., cross-coupling or nucleophilic substitution). Primarily used in less complex aryl syntheses .

4-Bromo-2-ethoxy-6-fluorophenylboronic Acid

Halogen-Substituted Analogs

4-Bromo-2,6-difluorophenylboronic Acid (CAS: 352535-81-0)

- Molecular Formula : C₆H₄BBrF₂O₂.

- Key Difference : Additional fluoro at position 5.

- Impact : Enhanced electron-withdrawing effects improve oxidative stability but may reduce nucleophilic reactivity .

5-Bromo-2-fluoro-3-methoxyphenylboronic Acid

Functional Group Variations

4-Bromo-2-fluoro-6-methoxyphenylboronic Acid Pinacol Ester (CAS: 1105039-88-0)

- Key Difference : Boronic acid protected as a pinacol ester.

- Impact : Enhanced stability and solubility in organic solvents, suitable for harsh reaction conditions .

4-Bromo-2-fluoro-6-methylbenzoic Acid (CAS: 1242157-23-8)

Comparative Data Table

Key Research Findings

Reactivity in Suzuki Couplings : The 6-methoxy group in the target compound enhances solubility in polar solvents, improving reaction yields compared to 3-methoxy analogs .

Steric Effects : Ethoxy-substituted analogs (e.g., 4-bromo-2-ethoxy-6-fluorophenylboronic acid) show slower coupling kinetics but higher selectivity in sterically crowded environments .

Electronic Effects : Difluoro-substituted analogs (e.g., 4-bromo-2,6-difluorophenylboronic acid) are less nucleophilic due to strong electron-withdrawing effects, limiting their use in electron-deficient systems .

生物活性

4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS No. 957035-32-4) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development.

- Molecular Formula : C₇H₇BBrFO₃

- Molecular Weight : 248.84 g/mol

- Melting Point : 130-135 °C

- Purity : ≥97% .

Boronic acids, including this compound, typically act by forming reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases and glycosidases, which are crucial in various biological processes. The introduction of the boronic acid moiety can enhance the pharmacological profile of compounds by improving selectivity and potency against specific targets .

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. Bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has been successfully used in treating multiple myeloma. The structure of this compound suggests it may similarly influence cancer cell proliferation through proteasome inhibition or other pathways .

Case Studies

- Combination Therapy with Bortezomib :

-

Selective FGFR2 Inhibition :

- Recent research focused on developing selective inhibitors for fibroblast growth factor receptor 2 (FGFR2) using boronic acids as a scaffold. Although not directly involving this compound, the findings underscore the potential of boron-containing compounds in targeting specific receptors involved in tumorigenesis .

Research Findings Summary Table

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Boronic acids inhibit proteasome activity | Potential for new cancer therapies |

| Antimicrobial Properties | Interaction with bacterial enzymes | Development of novel antibiotics |

| Combination Therapies | Enhanced efficacy with bortezomib | Synergistic effects in cancer treatment |

| FGFR2 Inhibition | Selective inhibition potential demonstrated | New avenues for targeted cancer therapies |

Q & A

Basic Questions

Q. What are effective synthetic routes for 4-bromo-2-fluoro-6-methoxyphenylboronic acid?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical approach involves halogenated precursors (e.g., 4-bromo-2-fluoro-6-methoxybenzene) reacting with bis(pinacolato)diboron under palladium catalysis. Key steps include:

- Protection of reactive groups : The methoxy group may require protection during bromination/fluorination steps to avoid side reactions.

- Optimized conditions : Use of Pd(dppf)Cl₂ catalyst, potassium carbonate base, and anhydrous DMF at 80–100°C for 12–24 hours, yielding ~70–85% purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity to >95% .

Q. How should this compound be purified to ensure stability during storage?

- Methodological Answer :

- Chromatography : Use silica gel columns with non-polar solvents (e.g., hexane/ethyl acetate) to separate boronic acid from pinacol ester byproducts.

- Recrystallization : Dissolve in hot ethanol, filter, and slowly cool to −20°C to precipitate pure product.

- Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis and oxidation. Avoid protic solvents (e.g., water, alcohols) in storage solutions .

Q. What handling precautions are necessary due to its chemical reactivity?

- Methodological Answer :

- Lab PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).

- Ventilation : Use fume hoods to minimize inhalation of dust (H335 hazard).

- Deactivation : Neutralize spills with sodium bicarbonate slurry before disposal .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Electronic effects : The electron-withdrawing fluoro group enhances electrophilicity at the boron center, accelerating transmetallation. Bromo acts as a leaving group, but steric hindrance from the 2-fluoro-6-methoxy arrangement may reduce coupling yields.

- Steric effects : Ortho-substituents (fluoro, methoxy) create steric bulk, necessitating bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.

- Case study : In a 2023 study, coupling with 4-bromophenyl substrates achieved 82% yield under optimized conditions (Pd(OAc)₂, SPhos, K₂CO₃, THF, 70°C), compared to 68% for analogous 2-chloro derivatives .

Q. What analytical techniques confirm structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy -OCH₃), δ 6.5–7.5 ppm (aromatic protons).

- ¹⁹F NMR : Single peak near δ −110 ppm (ortho-fluorine).

- ¹¹B NMR : Broad signal at δ 28–32 ppm confirms boronic acid functionality.

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI-MS to detect [M+H]+ at m/z 262.9 .

Q. How can contradictions in reported reaction yields be resolved?

- Methodological Answer :

- Variable analysis : Compare catalyst systems (e.g., PdCl₂ vs. Pd(OAc)₂), solvent polarity (THF vs. DMF), and temperature (70°C vs. 100°C). For example, DMF increases solubility but may degrade boronic acids at >90°C.

- Case study : A 2024 study found that replacing K₂CO₃ with Cs₂CO₃ in THF increased yields from 75% to 88% due to enhanced base strength and reduced side reactions .

Q. What role does the methoxy group play in directing cross-coupling reactions?

- Methodological Answer :

- Regioselectivity : The methoxy group acts as an ortho/para-director, favoring coupling at the para position relative to boron.

- Electronic modulation : Electron-donating methoxy groups stabilize the boronate intermediate, improving transmetallation kinetics.

- Comparative data : In contrast, 2-fluoro-6-ethoxy analogs show 15% lower yields due to increased steric bulk from ethoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。